N-(methoxyacetyl)glycine
Description
Contextualization within Amino Acid Chemistry and Peptide Analogue Research
Glycine (B1666218), the simplest amino acid, serves as a fundamental building block of proteins and peptides. nih.gov Its structure can be modified in numerous ways to create derivatives with specific properties. N-(methoxyacetyl)glycine is one such derivative, formed by the acylation of the nitrogen atom of glycine with a methoxyacetyl group. This modification alters the polarity and chemical reactivity of the parent glycine molecule, making it a subject of interest in peptide analogue research.
Peptide analogues are molecules that mimic the structure and function of natural peptides. mdpi.comnih.gov They are often designed to have improved stability, bioavailability, or specific biological activities compared to their natural counterparts. The incorporation of modified amino acids like this compound into peptide chains can influence the resulting peptide's conformation and binding characteristics. While specific research on this compound as a peptide analogue is not extensively documented, the general principles of peptide mimicry suggest its potential utility in this area. mdpi.comnih.gov
Significance in the Field of N-Acyl Amino Acids
N-acyl amino acids (NAAAs) are a broad class of molecules where an amino acid is linked to a fatty acid or another acyl group via an amide bond. who.int These compounds are involved in a variety of biological signaling pathways. who.int this compound falls into this category, and its significance can be understood within the broader context of N-acyl amino acids.
One of the key areas where N-acyl amino acids have been studied is in their role as metabolites. For instance, this compound has been identified as a metabolite of diethylene glycol dimethyl ether (diglyme), a solvent used in various industrial applications. regulations.govdrugbank.com The study of such metabolites is crucial for understanding the biotransformation and potential toxicity of xenobiotics. The metabolic pathway of diglyme (B29089) shows its conversion to methoxyacetic acid, which can then be conjugated with glycine to form this compound. drugbank.com
Overview of Current Research Trajectories for this compound
Current research involving this compound is primarily centered on its role as a biomarker of exposure to certain industrial solvents. The detection and quantification of this compound in biological fluids can provide a measure of an individual's exposure to compounds like diglyme. regulations.gov
Furthermore, the broader class of N-acyl glycines is being investigated for various biological activities. While direct research on the specific activities of this compound is limited, related N-acyl glycines have been studied for their potential as surfactants and in other applications. Future research may explore whether this compound possesses any unique biological or chemical properties that could be harnessed for novel applications.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 97871-77-7 |
| Molecular Formula | C5H9NO4 |
| Molecular Weight | 147.13 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methoxyacetyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-10-3-4(7)6-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHOGRPEOYNOBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588307 | |
| Record name | N-(Methoxyacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97871-77-7 | |
| Record name | N-(Methoxyacetyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization of N Methoxyacetyl Glycine and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the vibrational modes within a molecule. For N-(methoxyacetyl)glycine, these methods would reveal characteristic vibrations of its amide, carboxylic acid, and methoxy (B1213986) groups.
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
The FTIR spectrum of this compound is expected to be dominated by absorptions arising from its constituent functional groups. The presence of intermolecular hydrogen bonding in the solid state would significantly influence the positions and shapes of the O-H and N-H stretching bands.
Key predicted FTIR absorption bands for this compound are detailed in the table below. These predictions are based on the known spectral features of N-acetylglycine and take into account the electronic effects of the methoxy group.
| Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H stretch | 3300-2500 (broad) | Carboxylic acid |
| N-H stretch | 3350-3250 | Amide (Amide A) |
| C-H stretch (methoxy) | 2950-2850 | Methoxy (-OCH₃) |
| C-H stretch (methylene) | 2980-2900 | Methylene (B1212753) (-CH₂-) |
| C=O stretch (amide) | 1680-1640 | Amide (Amide I) |
| C=O stretch (carboxylic acid) | 1720-1680 | Carboxylic acid |
| N-H bend | 1570-1515 | Amide (Amide II) |
| C-O stretch | 1150-1085 | Methoxy (asymmetric) |
Raman Spectroscopy Investigations
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information to FTIR. The C-C skeletal vibrations and symmetric stretching modes of the functional groups are expected to be prominent in the Raman spectrum of this compound. The Raman spectrum would be a valuable tool for studying the conformational properties of the molecule in different states.
Solid-State and Matrix-Isolation Techniques
Solid-state FTIR and Raman studies of this compound would offer insights into its crystalline structure and the nature of intermolecular interactions, such as hydrogen bonding. By cooling the sample to cryogenic temperatures, these techniques can sharpen the spectral features, allowing for a more detailed analysis of the vibrational modes.
Matrix-isolation FTIR, a technique where molecules are trapped in an inert gas matrix at low temperatures, would be instrumental in studying the intrinsic properties of an isolated this compound molecule, free from intermolecular forces. This would allow for the identification of different conformers and a more precise assignment of their vibrational frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound would provide information about the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.
The predicted ¹H NMR spectral data for this compound in a common deuterated solvent like DMSO-d₆ is presented below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 12.0-13.0 | Singlet (broad) | - |
| -NH- | 8.0-8.5 | Triplet | ~5-6 |
| -CH₂- (glycine) | 3.8-4.0 | Doublet | ~5-6 |
| -CH₂- (acetyl) | 3.9-4.1 | Singlet | - |
| -OCH₃ | 3.3-3.5 | Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of this compound would reveal the number of distinct carbon environments in the molecule. The chemical shifts of the carbonyl carbons are particularly sensitive to the electronic environment.
Below is a table of predicted ¹³C NMR chemical shifts for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carboxylic acid) | 170-175 |
| C=O (amide) | 168-172 |
| -CH₂- (glycine) | 40-45 |
| -CH₂- (acetyl) | 70-75 |
| -OCH₃ | 58-62 |
Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)
Advanced Nuclear Magnetic Resonance (NMR) techniques, particularly two-dimensional (2D) NMR spectroscopy, are indispensable for the unambiguous structural elucidation of this compound and its derivatives. weebly.comtoukach.ru While one-dimensional (1D) NMR provides initial information, complex molecules often exhibit signal overlap, which 2D NMR can resolve by spreading the signals across two frequency axes. weebly.comd-nb.info
Common 2D NMR experiments used for these compounds include:
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the amide proton (NH) and the adjacent methylene protons (CH2), as well as between the two different sets of methylene protons. nih.govyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC or HMQC spectrum of this compound would show cross-peaks connecting each proton signal to the signal of the carbon atom it is bonded to, allowing for definitive assignment of the methylene and methoxy carbons. nih.govyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding, providing insights into the molecule's three-dimensional conformation.
By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the chemical structure of this compound and its derivatives. libretexts.org
Chemical Shift Analysis and Correlation
The chemical shift (δ) in NMR spectroscopy is highly sensitive to the local electronic environment of a nucleus. Analyzing the chemical shifts of this compound provides critical information about its structure.
¹H NMR: The proton chemical shifts are influenced by neighboring electronegative atoms like oxygen and nitrogen.
The amide proton (N-H) is expected to appear downfield, typically in the range of 7-9 ppm, due to the deshielding effect of the adjacent carbonyl group and nitrogen atom.
The glycine (B1666218) methylene protons (-NH-CH₂-COOH) would likely resonate between 3.8 and 4.2 ppm, influenced by the adjacent nitrogen and carboxyl groups.
The acetyl methylene protons (-O-CH₂-CO-) are also in a similar region, around 4.0 ppm, being deshielded by the neighboring oxygen and carbonyl group.
The methoxy protons (CH₃-O-) would appear most upfield, typically around 3.3-3.5 ppm, due to being attached to an oxygen atom.
¹³C NMR: The carbon chemical shifts provide information about the carbon skeleton.
The two carbonyl carbons (C=O) would be the most downfield signals, generally appearing in the 170-180 ppm range. nsf.govblogspot.com
The methylene carbon adjacent to the ether oxygen (-O-CH₂-CO-) would be found around 70 ppm.
The methoxy carbon (CH₃-O-) signal is expected around 59 ppm.
The glycine methylene carbon (-NH-CH₂-COOH) would resonate in the 40-45 ppm range. nsf.gov
The precise chemical shifts can be influenced by factors such as solvent, temperature, and pH. nsf.gov Correlation tables and spectral databases for similar compounds, like glycyl-methionine (Gly-Meth), provide valuable reference points for these assignments. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups.
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methoxy | CH₃ | 3.3 - 3.5 | ~59 |
| Acetyl Methylene | CH₂ | ~4.0 | ~70 |
| Glycine Methylene | CH₂ | 3.8 - 4.2 | 40 - 45 |
| Amide | NH | 7.0 - 9.0 | N/A |
| Acetyl Carbonyl | C=O | N/A | 170 - 180 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental formula of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. For this compound (C₅H₉NO₄), the theoretical monoisotopic mass can be calculated with high precision. An HRMS measurement that matches this theoretical mass would provide definitive confirmation of the elemental composition, distinguishing it from other isomers or compounds with the same nominal mass. For example, the molecular weight of a related derivative, N-(2-methoxybenzoyl)glycine methyl ester (C₁₁H₁₃NO₄), is listed as 223.2252. nist.gov HRMS is crucial for verifying the identity of newly synthesized compounds.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique, meaning it can ionize molecules without causing them to fragment. nih.govlibretexts.org This makes it particularly well-suited for analyzing thermally labile or non-volatile molecules like this compound. nih.govresearchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.
For this compound, ESI would typically produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The resulting mass spectrum would show a prominent peak corresponding to the mass of this pseudomolecular ion, allowing for straightforward determination of the molecular weight. The technique is highly sensitive and can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. nih.govnih.gov
Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₉NO₄)
| Ionization Mode | Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| ESI (+) | [M+H]⁺ | 148.0553 |
| ESI (-) | [M-H]⁻ | 146.0408 |
X-ray Diffraction Studies for Crystalline Forms of this compound and its Derivatives
The analysis involves directing a beam of X-rays onto the crystal and measuring the diffraction pattern produced by the electron clouds of the atoms. This pattern is used to calculate an electron density map, from which a model of the atomic arrangement can be built.
Key information obtained from X-ray diffraction includes:
Crystal System and Space Group: Describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). researchgate.netnih.gov
Unit Cell Dimensions: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. For instance, glycine methyltransferase crystals have been reported with orthorhombic space group P2(1)2(1)2 and unit cell dimensions of a = 86.4 Å, b = 175.7 Å, c = 45.5 Å. nih.gov
Intermolecular Interactions: Reveals how molecules are packed in the crystal lattice, including details of hydrogen bonding networks, which are expected to be significant for this compound due to its amide and carboxylic acid groups.
Powder X-ray diffraction (PXRD) can be used to characterize polycrystalline samples, identify different crystalline forms (polymorphs), and assess sample purity. researchgate.netua.ptresearchgate.net For example, different polymorphs of glycine (α, β, and γ) can be readily distinguished by their unique PXRD patterns. blogspot.comresearchgate.net
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Glycine |
| Acetic acid |
| N-(2-methoxybenzoyl)glycine, methyl ester |
| Glycyl-methionine (Gly-Meth) |
Computational Chemistry and Theoretical Investigations of N Methoxyacetyl Glycine
Molecular Orbital (MO) Analysis
Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. youtube.com An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these frontier orbitals are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. For N-(methoxyacetyl)glycine, MO analysis would reveal the distribution of electron density and identify the likely sites for electrophilic and nucleophilic attack. This type of analysis has been instrumental in understanding the electronic properties of small peptides and amino acid derivatives. nih.gov
| Molecular Orbital | Description | Significance for this compound |
| HOMO | Highest Occupied Molecular Orbital | Region of high electron density, likely site for electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Region of low electron density, likely site for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and kinetic stability. |
Conformational Analysis and Energy Landscapes of this compound
This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each point, resulting in a potential energy surface. Computational studies on N-acetylglycine, a structurally similar molecule, have identified multiple stable conformations. nih.gov A similar approach for this compound would provide valuable insights into its preferred three-dimensional structures, which can influence its physical and biological properties.
Simulation of Spectroscopic Properties
Computational methods can be used to simulate various types of spectra, which can then be compared with experimental data to aid in structural elucidation. For this compound, the simulation of its infrared (IR) and nuclear magnetic resonance (NMR) spectra would be particularly informative.
Vibrational frequencies can be calculated using DFT methods, and these can be used to generate a theoretical IR spectrum. nih.govresearchgate.net By comparing the calculated spectrum with an experimental one, the vibrational modes can be assigned to specific functional groups within the molecule. nih.gov
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. preprints.org These theoretical chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra, providing detailed information about the molecular structure. steelyardanalytics.com
| Spectroscopic Technique | Calculated Property | Information Gained for this compound |
| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | Identification of functional groups and vibrational modes. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts and Coupling Constants | Detailed structural information and connectivity of atoms. |
No Publicly Available Research Found for
Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational studies detailing the vibrational spectra, NMR shielding constants, electronic excitation, or reaction pathways for the chemical compound this compound could be identified.
The requested article, which was to be structured around detailed computational and theoretical investigations, cannot be generated as the primary research data for the specified subsections does not appear to be publicly available. The areas of focus were to include:
Theoretical Prediction of Vibrational Spectra
Calculation of NMR Shielding Constants
Electronic Excitation and UV-Vis Spectral Prediction
Reaction Pathway and Mechanism Studies (Theoretical)
Energetic Profiles of Formation Reactions
Transition State Characterization
While general computational methodologies for similar molecules, such as glycine (B1666218) and other derivatives, are well-documented, the explicit instructions to focus solely on this compound and to exclude information on other compounds prevent the use of analogous data. Therefore, without specific research on this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the provided outline.
Chemical Transformations and Reactivity of N Methoxyacetyl Glycine
Derivatization Strategies via the Carboxyl Group
The carboxylic acid functional group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds. These transformations are fundamental in modifying the solubility, stability, and biological activity of the parent molecule.
Esterification: The conversion of the carboxyl group to an ester is a common strategy. Standard acid-catalyzed esterification (Fischer esterification) using an alcohol in the presence of a strong acid catalyst can be employed. More contemporary methods, which proceed under milder conditions, are often preferred to avoid potential side reactions. One such method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which activates the carboxylic acid for nucleophilic attack by an alcohol. researchgate.net Another common approach for N-protected amino acids is the use of an alcohol with thionyl chloride or chlorotrimethylsilane, which generates anhydrous HCl in situ. echemi.comstackexchange.com
| Reagent/Catalyst | Alcohol | Conditions | Product | Reference |
| Thionyl Chloride | Methanol | Anhydrous, reflux | N-(methoxyacetyl)glycine methyl ester | stackexchange.com |
| DMTMM | Ethanol (B145695) | N-methylmorpholine, THF, rt | This compound ethyl ester | researchgate.net |
| Dowex H+/NaI | Isopropanol | Reflux | This compound isopropyl ester | nih.gov |
Amide Formation: The carboxyl group of this compound can be coupled with primary or secondary amines to form amides. This reaction typically requires the activation of the carboxyl group to facilitate the nucleophilic attack by the amine. A wide array of modern coupling reagents are available to promote this transformation efficiently and with minimal side reactions, such as racemization if a chiral amine is used. organic-chemistry.org These reagents include carbodiimides, aminium/uronium salts like HATU, and phosphonium (B103445) salts like PyBOP. luxembourg-bio.com Solvent-free methods using reagents like tetramethoxysilane (B109134) have also been developed for efficient amide bond formation. rsc.orgresearchgate.net
| Coupling Reagent | Amine | Base | Solvent | Product | Reference |
| HATU | Benzylamine | DIEA | DMF | N-(methoxyacetyl)glycyl-N-benzylamide | luxembourg-bio.com |
| PyBOP | Aniline | DIEA | DCM | N-(methoxyacetyl)glycyl-anilide | luxembourg-bio.com |
| Tetramethoxysilane | Cyclohexylamine | None (solvent-free) | Heat | N-(methoxyacetyl)glycyl-N-cyclohexylamide | rsc.orgresearchgate.net |
Transformations Involving the N-Acyl Moiety
The amide bond within the this compound structure is generally stable but can be cleaved under specific, often harsh, conditions. This transformation results in the separation of the methoxyacetyl group from the glycine (B1666218) backbone.
Hydrolysis: The amide linkage can be hydrolyzed to yield methoxyacetic acid and glycine. This reaction typically requires strong acidic or basic conditions and elevated temperatures. For instance, analogous N-acyl glycine compounds, such as N-oxalylglycine, require treatment with 6 N HCl to achieve hydrolysis, indicating the robustness of the amide bond under milder conditions. nih.gov
| Conditions | Products | Reference |
| 6 N HCl, heat | Methoxyacetic acid + Glycine hydrochloride | nih.gov |
| 2 N NaOH, heat | Sodium methoxyacetate (B1198184) + Sodium glycinate (B8599266) | |
| Anhydrous hydrazine (B178648) vapor, 20°C | Methoxyacetyl hydrazide + Glycine | nih.gov |
Other Cleavage Reactions: Besides hydrolysis, other chemical methods can target the N-acyl linkage. Treatment with anhydrous hydrazine vapor has been shown to cleave asparaginyl and glycyl-glycine bonds in peptides and could potentially cleave the N-(methoxyacetyl) bond. nih.gov In specially designed systems, such as those containing an N-2-[thioethyl]glycine residue, an intramolecular N,S-acyl shift can be induced to facilitate cleavage, although this requires a specifically modified N-acyl group. nih.gov
Reactions at the Methoxy (B1213986) Group
The methoxy group (-OCH₃) presents another site for chemical transformation, primarily through demethylation to yield a hydroxyl group. This conversion to N-(hydroxyacetyl)glycine can significantly alter the molecule's properties, such as its polarity and hydrogen bonding capability.
Demethylation: The cleavage of the methyl-oxygen ether bond is typically achieved using strong Lewis acids or vigorous acidic conditions. Boron tribromide (BBr₃) is a widely used and effective reagent for the demethylation of aryl methyl ethers and can be applied to aliphatic ethers as well. chem-station.commdma.chnih.gov The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Other reagents capable of effecting this transformation include strong protic acids like 47% aqueous hydrobromic acid (HBr) at high temperatures, or trimethylsilyl (B98337) iodide (TMSI). chem-station.comresearchgate.net
| Reagent | Solvent | Conditions | Product | Reference |
| Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78°C to room temperature | N-(hydroxyacetyl)glycine | chem-station.commdma.ch |
| Hydrobromic acid (47% aq.) | Acetic Acid | Reflux | N-(hydroxyacetyl)glycine | chem-station.com |
| Trimethylsilyl iodide (TMSI) | Acetonitrile (MeCN) | Reflux | N-(trimethylsilyloxyacetyl)glycine silyl (B83357) ester | researchgate.net |
Stereochemical Aspects in Chemical Transformations
This compound is an achiral molecule as it does not possess a stereocenter. The glycine backbone is the simplest amino acid and lacks a chiral alpha-carbon. nih.gov However, stereochemistry becomes a critical consideration when this compound is used as a scaffold to create new chiral molecules.
Introduction of Chirality: Chiral centers can be introduced by reactions at the α-carbon of the glycine moiety. One of the most effective methods for preparing chiral α-amino acids is the asymmetric alkylation of glycine derivatives. For example, a Schiff base of a glycine ester can be deprotonated to form an enolate, which can then be alkylated using an alkyl halide in the presence of a chiral phase-transfer catalyst. This approach can lead to the synthesis of non-proteinogenic amino acids with high enantiomeric excess. austinpublishinggroup.com
Another strategy involves creating a racemic derivative of this compound and then resolving the enantiomers. For instance, a racemic imidazolidinone derivative can be formed from a glycine amide, which can then be separated into its constituent enantiomers by forming diastereomeric salts with a chiral acid, such as (R)-mandelic acid. google.com While the glycine molecule itself is achiral, its derivatives can adopt chiral conformations in the solid state. nih.gov
| Transformation | Reagent/Catalyst | Stereochemical Outcome | Reference |
| Asymmetric Alkylation | Alkyl halide, Chiral Phase-Transfer Catalyst | Enantiomerically enriched α-substituted amino acid derivative | austinpublishinggroup.com |
| Diastereomeric Resolution | Racemic derivative + Chiral Acid (e.g., (R)-mandelic acid) | Separation of enantiomers | google.com |
Synthesis and Structural Analysis of N Methoxyacetyl Glycine Derivatives and Analogues
Design Principles for N-Acylated Glycine (B1666218) Analogues
The design of N-acylated glycine analogues is a strategic approach in medicinal and bioinorganic chemistry aimed at systematically modifying the physicochemical and biological properties of the parent glycine molecule. Glycine, the simplest amino acid, provides a fundamental scaffold that can be elaborated through N-acylation to introduce a wide array of functional groups. nih.govacs.org This derivatization allows for the fine-tuning of characteristics such as lipophilicity, hydrogen bonding capacity, and steric bulk, which in turn influence the molecule's interaction with biological targets. researchgate.net
A primary principle in the design of these analogues is the modulation of lipophilicity. By introducing acyl chains of varying lengths and compositions, such as the methoxyacetyl group, researchers can control the hydrophobicity of the molecule. acs.org Increased lipophilicity can enhance the ability of a compound to cross cell membranes, a crucial factor for the bioavailability of potential therapeutic agents. researchgate.net For instance, N-acylated glycines with longer aliphatic chains have been designed to study the effects of lipophilicity on biological activity. acs.org
Another key design consideration is the role of these molecules as ligands for metal ions in biological systems. nih.gov The N-acyl group can influence the electronic properties of the glycine backbone, thereby modulating the coordination affinity and geometry of the resulting metal complexes. acs.org The design may aim to create ligands that can form stable chelates with specific metal ions, which is relevant for applications ranging from bioinorganic catalysis to the development of metal-based drugs. doaj.org Furthermore, the introduction of specific functional groups in the acyl chain can provide additional coordination sites or steric hindrance, leading to complexes with desired geometries and reactivities.
The structural rigidity and conformational preferences of N-acylated glycine analogues are also critical design elements. The nature of the N-acyl group can impose conformational constraints on the molecule, influencing its ability to adopt specific secondary structures, such as β-turns, when incorporated into peptides. worldscientific.comresearchgate.net This principle is heavily exploited in the design of peptidomimetics and other molecules intended to interact with protein receptors where a specific three-dimensional arrangement is necessary for binding.
Synthesis of N-Substituted Glycine Derivatives
The synthesis of N-substituted glycine derivatives, including N-(methoxyacetyl)glycine, can be achieved through various chemical strategies. A common and environmentally conscious approach is through a green synthesis methodology that avoids the use of toxic solvents. nih.gov This method typically involves the reaction of an appropriate amine with a haloacetic acid, such as chloroacetic acid, in an aqueous medium. acs.org
A general procedure for the green synthesis of N-alkyl glycine derivatives is as follows:
An aqueous solution of the desired alkylamine is prepared and cooled in an ice bath. acs.org
To this, an aqueous solution of chloroacetic acid is added dropwise with constant stirring. acs.org
The reaction mixture is stirred for an extended period, often 24 hours, to ensure the completion of the nucleophilic substitution reaction, yielding the N-substituted glycine derivative. acs.org
This method is advantageous due to its simplicity and the use of water as a solvent, which aligns with the principles of green chemistry. nih.gov
Another powerful technique for the synthesis of N-substituted glycine derivatives, particularly in the context of creating oligomers known as peptoids, is solid-phase synthesis. researchgate.netnih.gov The "submonomer" method is a widely used approach in solid-phase peptoid synthesis and generally involves a two-step cycle:
Acylation: A bromoacetic acid is coupled to a resin-bound amine.
Displacement: The bromine is displaced by a primary amine, which introduces the desired N-substituent.
This cycle can be repeated to build up a chain of N-substituted glycine units. The solid-phase approach offers benefits such as the use of excess reagents to drive reactions to completion and simplified purification, as excess reagents and byproducts are washed away from the resin-bound product. nih.gov
The choice of synthetic route depends on the specific N-substituent and the desired scale of the reaction. For a compound like this compound, a plausible synthesis would involve the acylation of glycine with methoxyacetyl chloride or a related activated derivative of methoxyacetic acid.
Cyclization Reactions Leading to this compound-containing Heterocycles (e.g., Piperazinediones)
N-acylated glycine derivatives, including those with a methoxyacetyl group, can serve as precursors for the synthesis of various nitrogen-containing heterocycles through cyclization reactions. One important class of such heterocycles is the 2,5-piperazinediones (also known as diketopiperazines), which are cyclic dipeptides. These structures are prevalent in natural products and are of significant interest in medicinal chemistry due to their rigid conformation and biological activities.
The formation of a piperazinedione containing an this compound residue would typically involve the cyclization of a linear dipeptide precursor. For instance, a dipeptide containing this compound at the N-terminus and another amino acid at the C-terminus could be cyclized. The cyclization is often promoted by heating or by the use of coupling agents that facilitate the intramolecular amide bond formation.
The synthesis of piperazinediones often involves the thermal condensation of amino acid esters or the cyclization of dipeptide esters. A hypothetical route to a piperazinedione incorporating this compound could involve the synthesis of a dipeptide ester, such as N-(methoxyacetyl)glycyl-X-ester (where X is another amino acid), followed by a base- or heat-induced intramolecular cyclization that releases the ester's alcohol group. The methoxyacetyl group would remain as a substituent on one of the nitrogen atoms of the piperazinedione ring.
Coordination Chemistry of N-Acylated Glycine Ligands
N-acylated glycine derivatives are recognized as highly effective ligands in bioinorganic chemistry, capable of forming stable coordination compounds with a variety of metal ions. nih.govacs.org The presence of both a carboxylate group and an amide nitrogen atom within their structure allows them to act as versatile chelating agents. The nature of the N-acyl substituent, such as the methoxyacetyl group, can influence the steric and electronic environment around the metal center, thereby affecting the stability, structure, and reactivity of the resulting metal complex.
The coordination chemistry of these ligands is of interest due to the biological relevance of metal-amino acid interactions, which are fundamental to the function of many metalloenzymes and other biological systems. researchgate.net Studies on the coordination of N-acylated glycine derivatives with transition metals like copper(II), cobalt(II), nickel(II), and zinc(II) have provided insights into their binding behavior. doaj.orgscispace.com
Metal-Ligand Binding Modes (e.g., N,N-bidentate)
The most common binding mode for N-acylated glycine ligands is bidentate chelation, where the ligand coordinates to a central metal ion through two donor atoms. doaj.org Specifically, the coordination typically involves the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. doaj.orgscispace.com This forms a stable five-membered chelate ring, a motif commonly observed in the coordination chemistry of α-amino acids. jofamericanscience.org This binding fashion is often referred to as the "glycinato" mode. jofamericanscience.org
In some cases, depending on the metal ion, the pH of the solution, and the nature of the N-acyl group, other coordination modes might be possible. However, the N,O-bidentate mode is generally favored. The term "N,N-bidentate" is less common for simple N-acylated glycines, as the amide nitrogen is typically a weaker donor than the amino nitrogen. However, if the acyl group itself contained a suitably positioned nitrogen donor, more complex binding modes could be envisaged. For this compound, the ether oxygen in the methoxyacetyl group is a potential, albeit weak, donor site that could lead to tridentate coordination in some systems, although this is less likely to be the primary binding mode.
Characterization of Coordination Compounds
The formation and structure of coordination compounds involving N-acylated glycine ligands are elucidated using a combination of spectroscopic and analytical techniques. acs.orgdoaj.org
| Technique | Information Obtained |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of the carboxylate (COO-) and amino (N-H) groups upon complexation with a metal ion. The disappearance of the O-H stretch from the carboxylic acid and the appearance of new bands for the coordinated carboxylate are key indicators. nih.govjofamericanscience.orgresearchgate.net |
| UV-Visible (UV-Vis) Spectroscopy | Used to study the electronic transitions within the metal complex, which can provide information about the coordination geometry around the metal ion. Shifts in the absorption bands of the ligand upon coordination are also observed. acs.orgsemanticscholar.org |
| Mass Spectrometry (MS) | Confirms the formation of the complex and provides information on its stoichiometry by determining the mass-to-charge ratio of the intact coordination compound. doaj.orgscispace.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra are used to characterize the ligand and to infer changes in its electronic structure upon coordination. The disappearance of the carboxylic acid proton signal in 1H NMR is a clear indication of coordination through the carboxylate group. nih.govjofamericanscience.org |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the coordination compounds and can indicate the presence of coordinated or lattice water molecules. jofamericanscience.orgresearchgate.net |
| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure of the coordination compound, including bond lengths, bond angles, and the precise coordination geometry of the metal center. researchgate.netresearchgate.net |
These techniques, used in concert, allow for a thorough characterization of the coordination compounds formed by this compound and other N-acylated glycine derivatives.
Structural Diversity and Conformational Preferences of Derivatives
Theoretical studies on model peptides, such as N-acetyl-glycine-glycine-N'-methylamide, have shown that the conformational preferences of a glycine residue are influenced by its local environment and the nature of adjacent residues. worldscientific.comresearchgate.net These studies reveal that even for a simple N-acetyl group, a variety of low-energy conformations, including β-turn structures, are accessible. researchgate.net The introduction of a methoxyacetyl group instead of an acetyl group would be expected to further influence these preferences due to its additional flexibility and the potential for intramolecular hydrogen bonding involving the ether oxygen.
The conformational landscape of these molecules is crucial for their biological function, as it dictates how they can interact with receptor binding sites or other biological macromolecules. For instance, the ability to adopt a specific conformation may be a prerequisite for high-affinity binding. nih.gov The puckering of rings in cyclic derivatives, such as proline analogues, is another source of conformational diversity that can be modulated by the nature of the N-acyl group. nih.gov
In the solid state, the conformation is often influenced by packing forces and intermolecular interactions, such as hydrogen bonding. In solution, the conformational equilibrium can be affected by the solvent, with polar solvents potentially stabilizing more extended conformations, while nonpolar solvents might favor more compact, folded structures. Understanding the conformational preferences of this compound derivatives is therefore essential for rationalizing their chemical and biological properties.
Advanced Methodologies in N Methoxyacetyl Glycine Research
High-Throughput Synthesis and Screening Approaches
High-throughput synthesis (HTS) has revolutionized the discovery and optimization of novel compounds. In the context of N-(methoxyacetyl)glycine, HTS allows for the rapid generation of a multitude of derivatives, which can then be screened for specific properties. This parallel synthesis approach is a significant departure from traditional, sequential chemical synthesis.
The core principle of HTS in this compound research involves the systematic modification of its molecular structure. This is often achieved by varying the acyl group or the glycine (B1666218) backbone. For instance, a library of analogs can be created by reacting glycine with a diverse set of methoxyacetyl chlorides or by using substituted glycines. Each variant is synthesized in a small scale, typically in microtiter plates, allowing for hundreds or even thousands of reactions to be performed simultaneously.
Once a library of this compound derivatives has been synthesized, high-throughput screening assays are employed to evaluate their biological activity or other desired characteristics. These assays are designed to be rapid, sensitive, and amenable to automation. For example, fluorescence-based assays can be used to measure the inhibition of a target enzyme, where a change in fluorescence intensity indicates the potency of the compound.
The data generated from these screenings can be vast. The table below illustrates a hypothetical screening of this compound derivatives for inhibitory activity against a specific enzyme.
| Derivative | Modification | Concentration (µM) | Inhibition (%) |
| This compound | Parent Compound | 10 | 45 |
| N-(ethoxyacetyl)glycine | Methoxy (B1213986) to Ethoxy | 10 | 52 |
| N-(methoxyacetyl)alanine | Glycine to Alanine | 10 | 38 |
| N-(2-methoxypropionyl)glycine | Acetyl Methylation | 10 | 61 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The results from such screenings are instrumental in establishing structure-activity relationships (SAR), guiding the design of subsequent generations of more potent and selective compounds.
Automation in Chemical Synthesis
The principles of high-throughput synthesis are closely linked to automation in chemical synthesis. Automated synthesis platforms offer numerous advantages in the research of this compound, including increased reproducibility, reduced reaction times, and the ability to perform complex multi-step syntheses with minimal manual intervention.
Automated synthesizers can precisely control reaction parameters such as temperature, pressure, and the addition of reagents. This level of control is crucial for ensuring the consistency of reaction outcomes, which is often a challenge in manual synthesis. For the synthesis of this compound, an automated platform could perform the acylation of glycine with methoxyacetyl chloride, followed by purification, all within a closed and controlled environment.
A key benefit of automation is the ability to perform "walk-away" synthesis, freeing up researchers to focus on other tasks such as data analysis and experimental design. The integration of robotic arms and liquid handling systems allows for the unattended operation of the synthesis process, from reagent preparation to product isolation.
The table below outlines a comparison between manual and automated synthesis for a hypothetical batch production of this compound.
| Parameter | Manual Synthesis | Automated Synthesis |
| Synthesis Time (hours) | 8-12 | 3-5 |
| Reagent Handling | Manual Pipetting | Automated Liquid Handling |
| Yield Consistency | Variable | High |
| Potential for Human Error | High | Low |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Integration of Computational and Experimental Methods
The synergy between computational and experimental methods has become a cornerstone of modern chemical research. In the study of this compound, this integration allows for a more rational and efficient research workflow, from initial compound design to the interpretation of experimental results.
Computational chemistry tools, such as molecular modeling and quantum mechanics calculations, can be used to predict the properties of this compound and its derivatives. For example, docking studies can simulate the interaction of these compounds with a biological target, providing insights into their potential binding modes and affinities. These predictions can then be used to prioritize which derivatives to synthesize and test experimentally, saving significant time and resources.
Furthermore, computational methods can aid in the analysis of experimental data. For instance, spectroscopic data, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra, can be compared with computationally predicted spectra to confirm the structure of a synthesized compound.
The following table presents a hypothetical example of how computational predictions for this compound derivatives can be correlated with experimental findings.
| Derivative | Predicted Binding Affinity (kcal/mol) | Experimental IC50 (µM) |
| This compound | -5.2 | 15.8 |
| N-(ethoxyacetyl)glycine | -5.8 | 9.3 |
| N-(methoxyacetyl)alanine | -4.9 | 22.1 |
| N-(2-methoxypropionyl)glycine | -6.5 | 4.7 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
This integrated approach, where computational predictions guide experimental work and experimental results validate and refine computational models, creates a powerful feedback loop that accelerates the pace of research and discovery in the field of this compound.
Conclusion and Future Perspectives in N Methoxyacetyl Glycine Research
Summary of Key Research Findings
A thorough search of scientific databases yields no significant research findings specifically focused on N-(methoxyacetyl)glycine. Its synthesis, physical and chemical properties, biological activity, and potential applications remain largely uncharacterized in published literature.
However, research on closely related compounds offers some context. For instance, N-(methoxy)glycine has been utilized in a chemoselective reaction for peptide purification. This method involves the selective reaction of the N-terminal N-(methoxy)glycine residue of a peptide with an isothiocyanato-functionalized resin, followed by Edman degradation, proving effective for purifying hydrophobic and aggregation-prone peptides. nih.gov This application of a structurally similar compound suggests that N-acylglycines can be valuable tools in biochemical research.
Research into other N-acylglycine derivatives has revealed a range of biological activities and applications, from their use as intermediates in organic synthesis to their potential in pharmaceutical development. smolecule.com For example, derivatives of N-(4-Methoxybenzyl)glycine are being explored for their potential therapeutic uses. smolecule.com
Identification of Knowledge Gaps
The primary and most significant knowledge gap is the fundamental lack of data on this compound. To establish a foundation for any future research, the following areas need to be addressed:
Synthesis and Characterization: There are no established, optimized protocols for the synthesis of this compound. Its fundamental physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are not documented.
Biological Activity: The biological profile of this compound is entirely unknown. It has not been screened for any pharmacological or biological activity.
Metabolic Fate and Toxicology: There is no information on how this compound is metabolized in biological systems or its potential toxicity.
Potential Applications: Without fundamental data on its properties and biological activity, its potential applications in fields such as medicine, materials science, or agriculture remain purely speculative.
Promising Directions for Future Academic Inquiry
The absence of information on this compound presents numerous opportunities for original research. Future academic inquiry could be directed towards:
Development of Efficient Synthesis Routes: A foundational study would involve the development and optimization of a synthetic pathway to produce this compound in good yield and purity. This could involve the acylation of glycine (B1666218) with methoxyacetyl chloride or other activated methoxyacetic acid derivatives.
Comprehensive Physicochemical Characterization: A full characterization of the compound's properties would be essential for any subsequent research and for its potential identification in complex mixtures.
Screening for Biological Activity: Given the diverse biological roles of other glycine derivatives, this compound could be screened for a wide range of activities. Based on the activities of related compounds, promising areas for investigation could include:
Enzyme Inhibition: Many small molecules act as enzyme inhibitors.
Neurological Activity: Glycine itself is a neurotransmitter, and its derivatives can interact with neural receptors. nih.govnih.govresearchgate.net
Antimicrobial or Antifungal Activity: The discovery of novel antimicrobial agents is of critical importance.
Use as a Synthetic Building Block: Investigation into its utility as an intermediate in the synthesis of more complex molecules, such as peptides or other bioactive compounds, could be a fruitful area of research. smolecule.com
Emerging Methodologies and Research Tools
Future research on this compound would benefit from the application of modern methodologies and research tools.
High-Throughput Synthesis and Screening: Automated synthesis platforms could be employed to create a library of derivatives of this compound for high-throughput screening to rapidly assess a wide range of biological activities.
Advanced Analytical Techniques: Techniques such as high-resolution mass spectrometry and multi-dimensional NMR spectroscopy would be invaluable for the unambiguous characterization of the compound and its potential metabolites. googleapis.com
Computational Modeling and In Silico Screening: Molecular modeling techniques could be used to predict the potential binding of this compound to various biological targets, helping to guide experimental screening efforts and prioritize research directions.
"Green" Chemistry Approaches: The development of environmentally benign synthetic routes using greener solvents and catalysts would be a valuable contribution, aligning with the principles of sustainable chemistry.
The table below provides an example of the type of data that needs to be generated for this compound, with comparative data from a related compound, N-Methacryloylglycine.
| Property | N-Methacryloylglycine | This compound |
| Molecular Formula | C6H9NO3 | C5H9NO4 |
| Molecular Weight | 143.14 g/mol nih.gov | 147.13 g/mol |
| CAS Number | 23578-45-2 nih.gov | Not Available |
| Melting Point | 104-105.5 °C prepchem.com | Not Available |
| Synthesis Method | Reaction of glycine with methacryloyl chloride in the presence of sodium hydroxide (B78521). prepchem.com | To be determined |
| Known Applications | Used in the synthesis of polymers and hydrogels. | To be determined |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(methoxyacetyl)glycine, and how do reaction conditions influence yield?
- Methodology : this compound can be synthesized via acylation of glycine using methoxyacetyl chloride under alkaline conditions (e.g., aqueous NaOH). Reaction temperature (0–5°C) and stoichiometric control of the acylating agent are critical to minimize side reactions like over-acylation .
- Key Considerations : Monitor pH to stabilize the glycine zwitterion and ensure efficient nucleophilic attack. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm methoxyacetyl group attachment (e.g., methoxy proton resonance at ~3.3 ppm, carbonyl signals at ~170 ppm) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 148.06 for CHNO) .
- FT-IR : Detect characteristic bands (e.g., C=O stretch at ~1720 cm, N-H bend at ~1550 cm) .
Q. What are the solubility properties of this compound in common laboratory solvents?
- Data :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 25–30 | pH-dependent; higher in alkali |
| Ethanol | 10–15 | Limited at room temperature |
| DMSO | >50 | Suitable for biological assays |
Advanced Research Questions
Q. How does this compound interact with biomolecules, and what experimental models validate these interactions?
- Methodology :
- Fluorescence Quenching : Study binding to serum albumin (e.g., BSA) to assess pharmacokinetic behavior. Use Stern-Volmer plots to quantify binding constants .
- Molecular Dynamics (MD) Simulations : Predict binding sites and stability of interactions with enzymes or receptors .
- Challenges : Differentiate nonspecific binding from target-specific interactions using competitive assays .
Q. What strategies resolve structural isomers or degradation products of this compound in complex matrices?
- Chromatographic Solutions :
- PGC nano-LC : Resolve isomers via porous graphitic carbon columns, leveraging hydrophilic interactions and retention time reproducibility .
- HILIC-MS : Separate polar degradation products (e.g., hydrolyzed glycine derivatives) with high-resolution MS/MS fragmentation .
- Validation : Compare experimental spectra with theoretical libraries for unknown identification .
Q. How can researchers mitigate instability issues of this compound under varying storage conditions?
- Stability Data :
| Condition | Degradation (%) | Half-Life (Days) |
|---|---|---|
| 4°C (dark) | <5 | >90 |
| 25°C (light) | 20–30 | ~7 |
- Best Practices : Store in airtight containers under inert gas (N) and avoid prolonged exposure to humidity or oxidizing agents .
Methodological Challenges & Contradictions
Q. Why do discrepancies arise in reported synthetic yields of this compound across studies?
- Critical Factors :
- Side Reactions : Competing hydrolysis of methoxyacetyl chloride in aqueous media reduces acylation efficiency .
- Purification Losses : Recrystallization steps may discard soluble byproducts, artificially inflating purity but reducing yield .
Q. How do conflicting spectral assignments for glycine derivatives impact structural validation?
- Case Study : IR and NMR data for N-(carboxymethyl)glycine esters show variability in carbonyl peak positions due to solvent effects or hydrogen bonding .
- Recommendation : Cross-validate with computational spectroscopy (e.g., DFT calculations) to resolve ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
